N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, an azetidine ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxine.
Introduction of the Sulfonyl Group: The benzodioxine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to introduce the sulfonyl group.
Formation of the Azetidine Ring: The sulfonylated benzodioxine is further reacted with azetidine-3-amine under appropriate conditions to form the azetidine ring.
Addition of the Propenamide Moiety: Finally, the azetidine derivative is reacted with acryloyl chloride to introduce the propenamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide can undergo various types of chemical reactions:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The propenamide moiety can be reduced to form the corresponding amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial agents and enzyme inhibitors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine
- 2,3-dihydro-1,4-benzodioxane
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-2-14(17)15-10-8-16(9-10)22(18,19)11-3-4-12-13(7-11)21-6-5-20-12/h2-4,7,10H,1,5-6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZHRWFILQLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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